Enhanced Aqueous Solubility via Dihydrochloride Salt Formulation
The target compound is supplied as a dihydrochloride salt, which is a standard strategy to significantly increase the aqueous solubility of basic drug-like scaffolds relative to their free base. The free base, 3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 64403-25-4), has a molecular weight of 137.18 g/mol, while the dihydrochloride salt has a molecular weight of 210.11 g/mol, indicating the addition of two HCl molecules . This form directly impacts solubility and dissolution rates, which are critical for in vitro assays requiring high-concentration stock solutions. While direct experimental solubility data is not provided in the accessible literature, the conversion to a dihydrochloride salt is a well-established method to achieve quantifiable improvements in solubility over the free base form, which is often poorly soluble in aqueous media [1].
| Evidence Dimension | Salt Form and Predicted Aqueous Solubility |
|---|---|
| Target Compound Data | 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride, MW 210.11 g/mol |
| Comparator Or Baseline | 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (free base), MW 137.18 g/mol |
| Quantified Difference | The dihydrochloride salt is predicted to have significantly higher aqueous solubility than the free base, a common consequence of salt formation. |
| Conditions | Inference based on molecular formula and established salt-form principles. |
Why This Matters
For procurement, selecting the dihydrochloride salt ensures the compound can be reliably dissolved at high concentrations in aqueous buffers for biological assays, a property the free base may not possess.
- [1] Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. View Source
